4-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinazoline
Description
4-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinazoline is a heterocyclic compound featuring a tetrahydroquinazoline core linked to a piperazine moiety, which is further substituted with a pyrimidine ring bearing a pyrrolidine group at position 2. The pyrrolidine substituent introduces a secondary amine, which may enhance solubility and modulate basicity compared to other aliphatic amines.
Properties
IUPAC Name |
4-[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N7/c1-2-6-17-16(5-1)19(23-15-22-17)26-13-11-25(12-14-26)18-7-8-21-20(24-18)27-9-3-4-10-27/h7-8,15H,1-6,9-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVANXYYAKKUGBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)N3CCN(CC3)C4=NC(=NC=C4)N5CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Piperazine-Linked Pyrimidine Modifications
- Pyrrolidine vs. Morpholine : Pyrrolidine (5-membered, secondary amine) offers higher basicity (pKa ~11) than morpholine (6-membered, ether oxygen; pKa ~8.3), influencing ionization state and membrane permeability.
- Pyrazole vs.
Physicochemical and Pharmacokinetic Properties
- Lipophilicity: Thienopyrimidines (e.g., ) generally exhibit higher logP values due to sulfur atoms, favoring blood-brain barrier penetration. The target compound’s tetrahydroquinazoline core may reduce logP, enhancing aqueous solubility.
- Synthetic Accessibility : Pyrrolidine and morpholine substituents are synthetically tractable via nucleophilic aromatic substitution or Buchwald-Hartwig coupling, as seen in and .
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